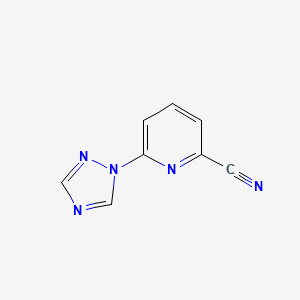
6-(1H-1,2,4-トリアゾール-1-イル)ピリジン-2-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H5N5. It is characterized by the presence of a triazole ring attached to a pyridine ring, with a nitrile group at the 2-position of the pyridine ring.
科学的研究の応用
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile has several scientific research applications:
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, such as generating d and f metal coordination complexes .
Mode of Action
It’s worth noting that similar compounds have been used to generate metal coordination complexes . This suggests that the compound may interact with its targets by coordinating with metal ions, leading to changes in the structure and function of the target.
Biochemical Pathways
Compounds with similar structures have been used in the formation of dendritic and polymeric networks , suggesting that they may affect pathways related to these structures.
Result of Action
Similar compounds have been used for various purposes, such as generating d and f metal coordination complexes , which suggests that the compound may have similar effects.
Action Environment
It’s worth noting that similar compounds have been used in a variety of environments, including those involving metal coordination complexes .
生化学分析
Biochemical Properties
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. This compound has been shown to form coordination complexes with metal ions, which can influence its biochemical activity . For instance, it can interact with enzymes that require metal cofactors, potentially inhibiting or enhancing their activity. The nature of these interactions often involves the binding of the triazole ring to the active site of the enzyme, altering its conformation and function.
Cellular Effects
The effects of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile exerts its effects through several mechanisms. One primary mechanism involves the binding of the triazole ring to specific biomolecules, such as enzymes and receptors . This binding can inhibit or activate the target biomolecule, leading to downstream effects on cellular function. For example, the compound can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of metabolites with different biochemical activities . Studies have shown that the compound remains relatively stable under standard laboratory conditions, but its activity can diminish over extended periods. Long-term exposure to 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can become toxic, leading to adverse effects such as organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without causing toxicity. Understanding these dosage effects is essential for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular function. The interaction of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile with metabolic enzymes can also affect the levels of other metabolites, altering the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile within tissues can also affect its overall activity, with certain tissues exhibiting higher concentrations of the compound.
Subcellular Localization
The subcellular localization of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is essential for its function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is crucial for elucidating its biochemical mechanisms and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-6-carbonitrile with sodium azide and a copper(I) catalyst under suitable conditions. The reaction proceeds via a click chemistry approach, forming the triazole ring through a cycloaddition reaction .
Industrial Production Methods
the principles of click chemistry and the use of efficient catalytic systems suggest that scalable production could be achieved through optimization of reaction conditions and the use of continuous flow reactors .
化学反応の分析
Types of Reactions
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted pyridine and triazole derivatives.
類似化合物との比較
Similar Compounds
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: A similar compound with two triazole rings attached to the pyridine ring, used in coordination chemistry.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds have alkyl groups attached to the triazole rings, enhancing their lipophilicity and selectivity for certain metal ions.
Uniqueness
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is unique due to its specific structural features, including the presence of a nitrile group and a single triazole ring. This structure imparts distinct reactivity and coordination properties, making it valuable for specific applications in chemistry and biology .
特性
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-4-7-2-1-3-8(12-7)13-6-10-5-11-13/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAGPEARRIAGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
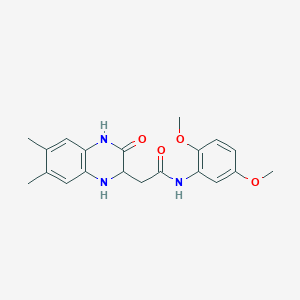
![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)
![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)
![2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2501064.png)
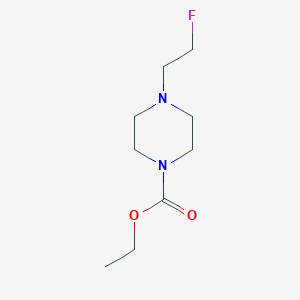
![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methylidenepiperidine](/img/structure/B2501066.png)
![N-(3,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2501074.png)
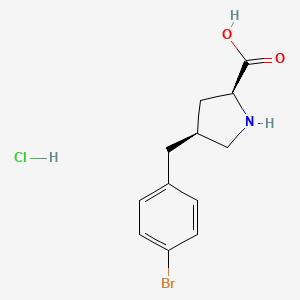
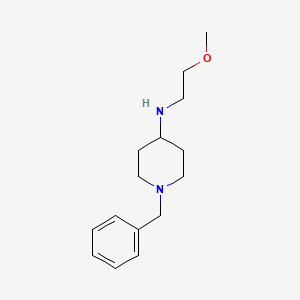


![2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide](/img/structure/B2501080.png)
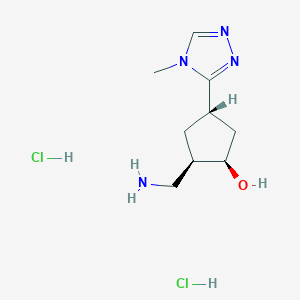
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)
